Silicon dioxide - 308075-07-2

Silicon dioxide

Catalog Number: EVT-3569517
CAS Number: 308075-07-2
Molecular Formula: SiO2
O2Si
Molecular Weight: 60.084 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]
Silica is another name for the chemical compound composed of silicon and oxygen with the chemical formula SiO2, or silicon dioxide. There are many forms of silica. All silica forms are identical in chemical composition, but have different atom arrangements. Silica compounds can be divided into two groups, crystalline (or c-silica) and amorphous silica (a-silica or non-crystalline silica). c-Silica compounds have structures with repeating patterns of silicon and oxygen. a-Silica chemical structures are more randomly linked when compared to c-silica. All forms of silica are odorless solids composed of silicon and oxygen atoms. Silica particles become suspended in air and form non-explosive dusts. Silica may combine with other metallic elements and oxides to form silicates.
Silicon dioxide is a silicon oxide made up of linear triatomic molecules in which a silicon atom is covalently bonded to two oxygens.
Silicon dioxide, or silica, is an oxide of silicon with the chemical formula SiO2. It is found in nature as agate, amethyst, chalcedony, cristobalite, flint, sand, QUARTZ, and tridymite as transparent and tasteless crystals. Inhalation of fine crystals is toxic to humans leading to respiratory toxicity. In powdered food products and pharmaceutical tablets, silicon dioxide is added as a flow agent to absorb water. Colloidal silica is also used as a wine, beer, and juice fining agent or stabilizer.
Silicon dioxide is a natural product found in Gluta wallichii, Streblus elongatus, and Phyllostachys edulis with data available.
Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)
Source and Classification

Silicon dioxide can be sourced from both natural and synthetic processes. Naturally, it is found in sand, quartz crystals, and various minerals. Synthetic silicon dioxide is produced through various methods such as the sol-gel process, chemical vapor deposition, and precipitation techniques.

Silicon dioxide can be classified based on its structure:

  • Crystalline Silicon Dioxide: Found in quartz and other minerals.
  • Amorphous Silicon Dioxide: Includes silica gel and fumed silica, which lack a long-range order in their structure.
Synthesis Analysis

Methods of Synthesis

Silicon dioxide can be synthesized using several methods:

  1. Sol-Gel Method: This involves the hydrolysis and condensation of silicon alkoxides (e.g., tetraethyl orthosilicate) in a solvent to form a gel that is subsequently dried to produce silica nanoparticles. This method allows for control over particle size and morphology by adjusting reaction parameters such as pH and temperature .
  2. Chemical Vapor Deposition: In this technique, silicon-containing gases are reacted at high temperatures to deposit silicon dioxide films on substrates. This method is commonly used in semiconductor manufacturing .
  3. Precipitation Methods: Silicon dioxide can also be produced by reacting sodium silicate with acids (such as hydrochloric acid) to precipitate silica .

Technical Details

The sol-gel process typically begins with the hydrolysis of tetraethyl orthosilicate in an alcohol-water mixture. The resulting silicic acid undergoes condensation to form a three-dimensional network of silicon-oxygen bonds. Parameters such as aging time (ranging from 2 to 6 hours) and calcination temperature (600–700 °C) significantly influence the properties of the final product .

Molecular Structure Analysis

Structure of Silicon Dioxide

Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. This arrangement leads to a three-dimensional network structure that contributes to its hardness and thermal stability.

Data on Molecular Structure

  • Molecular Formula: SiO2\text{SiO}_2
  • Molar Mass: Approximately 60.08 g/mol
  • Density: Varies based on form; crystalline forms have densities around 2.65 g/cm³.
Chemical Reactions Analysis

Reactions Involving Silicon Dioxide

Silicon dioxide participates in various chemical reactions:

  1. Hydrolysis Reaction:
    Si OR 4+4H2OSiO2+4R OH\text{Si OR }_4+4\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{R OH}
    This reaction describes the formation of silicon dioxide from silicon alkoxides through hydrolysis.
  2. Condensation Reaction:
    2Si OH 4Si2O5+2H2O2\text{Si OH }_4\rightarrow \text{Si}_2\text{O}_5+2\text{H}_2\text{O}
    This reaction illustrates how silicic acid condenses to form silica.

Technical Details

The reactions are influenced by factors such as pH, temperature, and concentration of reactants, which can lead to different morphologies and sizes of the resulting silica particles .

Mechanism of Action

Process Involving Silicon Dioxide

The mechanism of action for silicon dioxide primarily involves its role as a filler or abrasive in various applications. In chemical mechanical polishing (CMP), for instance, nanosized silicon dioxide particles are used to achieve smooth surfaces on semiconductor wafers by mechanically removing material while chemically reacting with the substrate .

Data on Mechanism

  • Particle Size Range: Typically between 58 nm to 684 nm depending on synthesis conditions.
  • Polishing Efficacy: The roughness of surfaces treated with silicon dioxide abrasives decreases significantly as particle size decreases.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white or colorless powder.
  • Melting Point: Approximately 1710 °C.
  • Solubility: Insoluble in water but soluble in alkaline solutions.

Chemical Properties

  • Reactivity: Reacts with strong bases and hydrofluoric acid but is generally inert under standard conditions.
  • Surface Area: Varies widely based on synthesis method; specific surface areas can exceed 1000 m²/g for porous forms.

Relevant analyses show that the specific surface area and pore volume significantly affect the performance of silicon dioxide in applications like catalysis and adsorption .

Applications

Scientific Uses of Silicon Dioxide

Silicon dioxide finds extensive use across various scientific fields:

  1. Nanotechnology: Utilized in drug delivery systems due to its biocompatibility.
  2. Electronics: Serves as an insulator in semiconductor devices.
  3. Catalysis: Acts as a support material for catalysts in chemical reactions.
  4. Environmental Science: Used in gas storage and capture technologies.
Synthesis and Advanced Manufacturing Methodologies

Thermal Oxidation Processes for Silicon Dioxide Thin Films in Semiconductor Fabrication

Thermal oxidation remains the cornerstone of silicon dioxide (SiO₂) thin film production in semiconductor manufacturing due to its unparalleled interfacial quality and stoichiometric control. This process exploits silicon's unique property among semiconductors to form a native, adherent oxide layer when exposed to oxygen or steam at elevated temperatures (typically 900–1200°C). The reaction pathways are straightforward yet kinetically complex:

  • Dry Oxidation: Si(s) + O₂(g) → SiO₂(s)
  • Wet Oxidation: Si(s) + 2H₂O(g) → SiO₂(s) + 2H₂(g)

Dry oxidation yields superior electrical properties with lower growth rates (~14–25 nm/hour), making it ideal for gate oxides <100 nm thick. Wet oxidation, though faster (100–200 nm/hour), introduces hydroxyl groups that degrade dielectric strength but serve well for thicker field oxides. The Deal-Grove model quantitatively describes growth kinetics through a linear-parabolic equation:$$x^2 + Ax = B(t + \tau)$$where x is oxide thickness, t is time, A and B are temperature-dependent rate constants, and τ accounts for initial native oxide. This model accurately predicts thick-film behavior (>40 nm) but underestimates initial growth in ultrathin regimes (<20 nm), where surface reactions dominate [6].

Table 1: Performance Comparison of Thermal Oxidation Methods

ParameterDry OxidationWet OxidationIn-Situ Steam Generation (ISSG)
Growth Rate (nm/hr)14–25100–200150–300
Typical Thickness<100 nm≤1000 nm<20 nm
Dielectric Strength5–10 × 10⁶ V/cmSlightly reducedNear-dry quality
Key ApplicationsGate oxidesField isolationShallow trench liners

Advanced techniques like In-Situ Steam Generation (ISSG) mitigate wet oxidation’s purity issues by generating steam directly in the reaction chamber at low pressures (<20 Torr). This hybrid approach achieves growth rates of 150–300 nm/hour while maintaining near-dry oxide quality, enabling ultrathin gate dielectrics and trench isolation in sub-10 nm nodes [6]. The Si/SiO₂ interface remains critical—its transition from crystalline silicon to amorphous SiO₂ involves ~46% substrate consumption and 54% volumetric expansion, demanding precise stress management to prevent defect formation [6] [2].

Wet vs. Pyrogenic Synthesis Routes for Amorphous Silica Nanoparticles

Amorphous silica nanoparticles (SNPs) are synthesized via two industrially dominant routes: wet precipitation (solution-based) and pyrogenic (flame-based) processes, each yielding distinct morphologies and surface chemistries.

Wet Precipitation Synthesis:This route dissolves sodium silicate (Na₂SiO₃) in acidic media (typically sulfuric acid) to precipitate hydrated silica:$$\text{Na}2\text{SiO}3 + \text{H}2\text{SO}4 \rightarrow \text{SiO}2\cdot n\text{H}2\text{O} + \text{Na}2\text{SO}4$$The slurry undergoes filtration, washing, and spray-drying to form aggregates (5–100 nm primary particles). Key process controls include:

  • pH: Dictates particle size and aggregation state (pH 7–10 optimal for monodispersity)
  • Shear mixing: Prevents hard agglomerate formation
  • Drying protocols: Define final surface area (50–600 m²/g) and pore volume [1].

Wet-synthesized SNPs exhibit hydrophilic surfaces with abundant silanol groups (Si-OH), enhancing functionalization potential. Post-synthesis treatments like pulping produce low-viscosity slurries (<1000 cp) ideal for rubber reinforcement, where they reduce heat generation during compounding by 15–20% while improving tensile strength [1] [3].

Pyrogenic Synthesis:Flame hydrolysis of silicon tetrachloride (SiCl₄) at 1200–1800°C produces fumed silica:$$\text{SiCl}4 + 2\text{H}2 + \text{O}2 \rightarrow \text{SiO}2 + 4\text{HCl}$$This aerosol process yields aggregates of 7–40 nm primary particles with high purity (>99.8%), low hydroxyl density (1–2 OH/nm²), and chain-like structures. The extreme temperatures create dense, non-porous particles with surface areas of 50–400 m²/g, ideal for rheology control in polymers and adhesives [3] [9].

Table 2: Comparative Analysis of Silica Nanoparticle Synthesis Routes

CharacteristicWet PrecipitationPyrogenicMicroemulsion
PrecursorsSodium silicate + H₂SO₄SiCl₄/O₂/H₂TEOS/CTAB/n-pentanol
Particle Size Range5–100 nm7–40 nm1–100 nm
Surface ChemistryHydrophilic (Si-OH rich)Partly hydrophobicTunable via surfactant
PurityModerate (Na⁺ residues)High (>99.8%)High
Energy IntensityLowVery highModerate

Emerging Routes:

  • Microemulsion Templating: Uses water-in-oil emulsions with surfactants (e.g., CTAB) to confine TEOS hydrolysis, enabling precise size control (1–100 nm). For nanowires, polyethylene glycol (PEG)-based emulsions in isopropanol yield anisotropic growth (diameter ~530 nm) without traditional polyvinylpyrrolidone/n-pentanol systems [8] [5].
  • Green Synthesis: Agricultural wastes (rice husks, sugarcane bagasse) serve as silica sources, reacted with plant-derived bases (e.g., fruit pulp extracts). This yields SNPs at lower temperatures (60–90°C) with reduced environmental impact but broader size distributions [9].

MEMS Device Integration: Dopant and Stress Effects in Oxide Growth

Silicon dioxide’s integration into Microelectromechanical Systems (MEMS) demands precise control over intrinsic stress and dopant distribution to ensure mechanical stability and resonant behavior. Functional oxide MEMS combine SiO₂ with transition metal oxides (e.g., TiO₂, ZrO₂) to engineer stress profiles through lattice mismatch compensation.

Dopant-Modified Growth:Incorporating halogens (Cl, F) during thermal oxidation reduces fixed charge density at the Si/SiO₂ interface by passivating dangling bonds. Chlorine annealing (e.g., 3% HCl in O₂ at 1150°C) lowers interface trap density (Dₜₜ) from >10¹¹ eV⁻¹cm⁻² to <10¹⁰ eV⁻¹cm⁻², critical for MEMS reliability under cyclic loading [6]. Phosphorus-doped oxides (PSG) flow at lower temperatures (~950°C), improving step coverage in trench structures but increasing hygroscopicity. Boron doping enhances etch resistance but induces tensile stress up to 300 MPa [6] [4].

Stress Engineering:As-deposited SiO₂ films typically exhibit compressive stress (200–400 MPa), causing buckling in cantilevers or microbridges. Mitigation strategies include:

  • Multilayer Stacks: Alternating SiO₂ with tensile-stressed Si₃N₄ balances net stress to <50 MPa.
  • Annealing Protocols: RTA at 1000°C in N₂ converts compressive to tensile stress by densifying the oxide network.
  • Geometric Design: Suspended "trampoline" structures with oxide ribs distribute stress away from resonant elements [4].

Table 3: Stress Modulation in SiO₂ for MEMS Applications

TechniqueStress RangeMechanismDevice Impact
Undoped SiO₂-300 to -400 MPaIntrinsic compressive stressBeam buckling
P-Doped SiO₂ (PSG)-50 to +100 MPaViscous flow during reflowImproved conformality
B-Doped SiO₂ (BSG)+200 to +300 MPaNetwork mismatch with Si substrateEnhanced fracture toughness
Multilayer (SiO₂/Si₃N₄)±50 MPaStress compensationHigh-Q resonators (>100k)

Functional Oxide MEMS:Integrating SiO₂ with perovskite oxides (e.g., BaTiO₃, PZT) enables novel sensors exploiting piezoelectricity or magnetoresistance. Epitaxial growth on suspended SiO₂ microbridges isolates strain-sensitive components from lossy silicon substrates. For petrochemical gas sensors, SiO₂ membranes functionalized with SnO₂ or In₂O₃ nanowires achieve part-per-billion detection via confined current pathways and minimized parasitic capacitance [7] [4]. The OXiNEMS project demonstrates cantilevers with mechanical quality factors >100,000 using stress-engineered SiO₂-Al₂O₃ composites, enabling resonant mass sensors for methane leak detection [4].

Properties

CAS Number

308075-07-2

Product Name

Silicon dioxide

IUPAC Name

dioxosilane

Molecular Formula

SiO2
O2Si

Molecular Weight

60.084 g/mol

InChI

InChI=1S/O2Si/c1-3-2

InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N

Solubility

Insoluble (NIOSH, 2016)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Canonical SMILES

O=[Si]=O

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